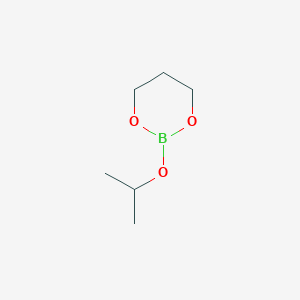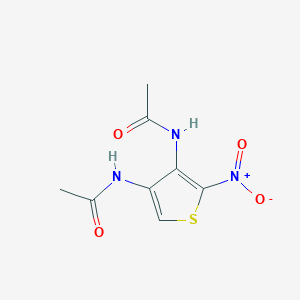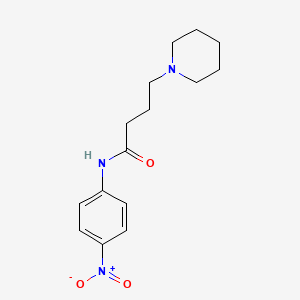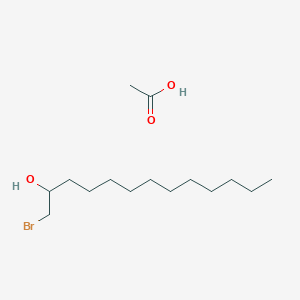![molecular formula C17H29NO4Si B14373027 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide CAS No. 91461-10-8](/img/structure/B14373027.png)
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide is an organosilicon compound that combines the properties of a benzamide with a triethoxysilyl group. This unique structure allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. It is widely used in various industrial applications, including coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 3-aminopropyltriethoxysilane. The reaction is carried out in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM). The reaction conditions usually involve stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst like a metal salt.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Widely used in coatings, adhesives, and sealants to improve durability and performance.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide involves the hydrolysis of the triethoxysilyl group to form silanol groups. These silanol groups can then condense to form siloxane bonds, which provide strong adhesion to surfaces. The benzamide moiety can interact with organic molecules, enhancing compatibility and stability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a benzamide.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, used primarily in polymerization reactions.
N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group, used as a coupling agent and in conducting polymers
Uniqueness
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide is unique due to its combination of a benzamide moiety with a triethoxysilyl group. This allows it to act as a versatile coupling agent, enhancing adhesion and compatibility between organic and inorganic materials. Its specific structure provides unique properties that are not found in other similar compounds.
Properties
CAS No. |
91461-10-8 |
|---|---|
Molecular Formula |
C17H29NO4Si |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-methyl-N-(3-triethoxysilylpropyl)benzamide |
InChI |
InChI=1S/C17H29NO4Si/c1-5-20-23(21-6-2,22-7-3)13-9-12-18-17(19)16-11-8-10-15(4)14-16/h8,10-11,14H,5-7,9,12-13H2,1-4H3,(H,18,19) |
InChI Key |
RVUKLZUPAFASRK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=CC(=C1)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


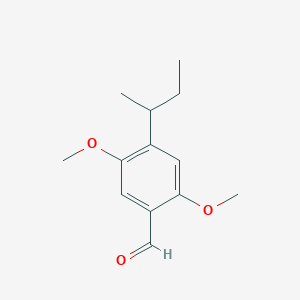
![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
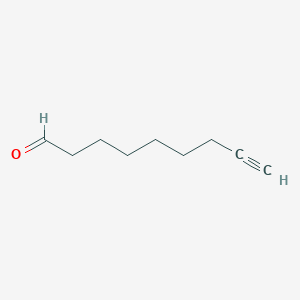
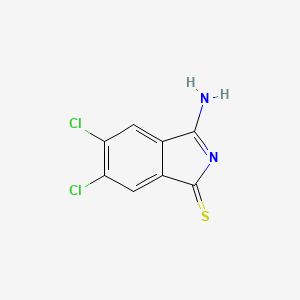
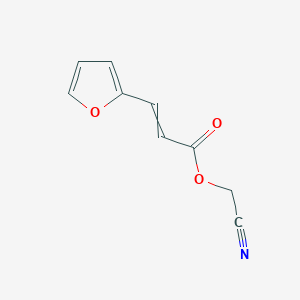
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
